Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride
Overview
Description
“Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride” is a chemical compound with the empirical formula C12H18ClNO2 . It has a molecular weight of 243.73 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isCOC(C(CC1=CC=CC(C)=C1)CN)=O.Cl
. This indicates that the compound contains a methyl ester group (COC), a benzene ring with a methyl group (CC1=CC=CC©=C1), an amino group attached to a carbon (CN), and a chloride ion (Cl). Physical and Chemical Properties Analysis
The compound is a powder . The InChI code is1S/C12H17NO2.ClH/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H
. This code is a standard way of representing the compound’s structure. Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.
Scientific Research Applications
Hydroaminomethylation of Oleochemicals
Hydroaminomethylation (HAM) of vegetable oils is a significant area of research, where rhodium-catalyzed reactions graft various amines onto alkyl chains of vegetable oils. This process yields bio-based products with potential as monomers in polymer chemistry and bio-based surface-active agents. The nature of the ligands stabilizing the rhodium catalytic species is crucial, with phosphanes and amines being analyzed and compared for their effectiveness. This review highlights HAM as an effective synthetic pathway to functionalized bio-based compounds with industrial potential (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Metabolism of Aspartyl Moiety in Aspartame
A related area of interest is the metabolism of aspartyl moiety in aspartame, which shares a functional group similarity with the compound of interest. Aspartame is metabolized to aspartic acid, phenylalanine, and methanol. Research has described the metabolic paths of aspartate conversion to CO2 or its incorporation into body constituents, highlighting the similar metabolic processes between aspartate from aspartame and dietary aspartic acid (Ranney & Oppermann, 1979).
Ionotropic Glutamate Receptors in Epilepsy
The research on ionotropic glutamate receptors, specifically NMDA and AMPA receptors, in epilepsy provides insights into the roles of glutamate-mediated neuronal hyperexcitation in seizures. While not directly related to the compound , understanding the mechanisms and therapeutic targets in epilepsy could offer a broader context for the potential neurological or neuropharmacological applications of similar compounds (Hanada, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Future Directions
Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets via various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(3-methylphenyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMCIQWYCNVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-26-8 | |
Record name | Benzenepropanoic acid, α-(aminomethyl)-3-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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